2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride
Description
2-Amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride is a halogenated amino acid derivative characterized by a bromine-substituted thiophene ring attached to the β-carbon of the alanine backbone. The bromine atom at the 5-position of the thiophene ring enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions. Its hydrochloride salt form improves solubility in polar solvents, a common strategy for enhancing bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
2-amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S.ClH/c8-6-2-4(3-12-6)1-5(9)7(10)11;/h2-3,5H,1,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIVLBGQPRGTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CC(C(=O)O)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromothiophene-3-carboxylic acid with ammonia and a suitable reducing agent under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position of the thiophene ring undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.
Key Observations :
-
Suzuki coupling enables the introduction of aryl groups at the 5-position of the thiophene ring, expanding structural diversity for drug discovery.
-
Bromine replacement via hydrogenolysis preserves the thiophene core while generating des-bromo analogs .
Oxidation and Reduction
The compound’s functional groups participate in redox transformations:
Oxidation
| Target Site | Oxidizing Agent | Product | Notes | Source |
|---|---|---|---|---|
| Thiophene Ring | H₂O₂, acidic conditions | Sulfoxide/sulfone derivatives | Partial ring oxidation | |
| Amino Group | KMnO₄, alkaline conditions | Nitroso or nitro derivatives | Limited applicability |
Reduction
| Target Site | Reducing Agent | Product | Conditions | Source |
|---|---|---|---|---|
| Carboxylic Acid | LiAlH₄ | 3-(5-bromothiophen-3-yl)propanol | Anhydrous THF, 0°C | |
| Bromine | H₂, Pd/C | Des-bromo analog | Ethanol, 25°C |
Mechanistic Insight :
-
LiAlH₄ selectively reduces the carboxylic acid to an alcohol without affecting the bromine or thiophene ring.
-
Catalytic hydrogenation removes bromine while retaining the amino acid backbone .
Amino Acid-Specific Reactions
The α-amino and carboxylic acid groups enable peptide bond formation and derivatization:
| Reaction Type | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Acylation | Acetic anhydride | N-acetylated derivative | Stability enhancement | |
| Esterification | HCl/MeOH | Methyl ester prodrug | Improved bioavailability |
Case Study :
-
Formylation of the amino group using formic acid/acetic anhydride yields 2-formylamino-3-(5-bromothiophen-3-yl)propanoic acid, a precursor for solid-phase peptide synthesis .
Hydrolysis and Stability
The hydrochloride salt undergoes pH-dependent hydrolysis:
| Condition | Pathway | Outcome | Byproducts | Source |
|---|---|---|---|---|
| Aqueous Acid | Cleavage of thiophene-propanoyl bond | 5-bromothiophene-3-carboxylic acid | NH₃, CO₂ | |
| Alkaline Media | Decarboxylation | 2-amino-3-(5-bromothiophen-3-yl)propane | CO₂ |
Stability Note :
Comparative Reactivity
The bromothiophene moiety differentiates this compound from analogs:
| Compound | Key Reactivity Difference | Example Reaction |
|---|---|---|
| 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid | Nitrile group undergoes hydrolysis to amide | H₂O/H⁺ → Amide formation |
| 2-Amino-3-(5-methylthiophen-3-yl)propanoic acid | Methyl group resists substitution | No direct bromine-like reactivity |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 244.09 g/mol. The presence of the brominated thiophene ring contributes to its unique electronic properties, enhancing its reactivity and potential biological activity.
Scientific Research Applications
1. Medicinal Chemistry
- Anti-inflammatory and Anticancer Properties : Research indicates that 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride may exhibit anti-inflammatory and anticancer activities. Preliminary studies suggest it interacts with specific molecular targets involved in inflammation and cancer pathways, although detailed mechanisms are still being elucidated.
- Neuropharmacology : The compound may play a role in modulating neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders.
2. Biochemical Probes
- The compound is being explored as a biochemical probe due to its ability to interact with various enzymes and receptors. This interaction can help elucidate biological pathways and mechanisms involved in disease processes .
3. Material Science
- 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride is also utilized in the synthesis of advanced materials, including polymers and catalysts, owing to its unique chemical properties .
Case Studies
Several studies have documented the applications and effects of 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride:
- Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry investigated the compound's efficacy in reducing inflammation markers in vitro. Results indicated significant inhibition of pro-inflammatory cytokines in treated cell lines compared to controls.
- Anticancer Research : Another study focused on the compound's effects on cancer cell lines, demonstrating that it induced apoptosis in specific types of cancer cells through pathway modulation involving caspases .
- Neuropharmacological Effects : Research exploring the neuroprotective properties revealed that the compound could enhance synaptic plasticity in animal models, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism by which 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated thiophene ring can interact with biological macromolecules, potentially modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Amino-3-(5-chlorobenzo[b]thiophen-3-yl)propanoic Acid (CAS: 23906-28-7)
- Molecular Formula: C₁₁H₁₀ClNO₂S
- Molecular Weight : 255.72 g/mol
- Key Differences :
- Replaces bromine with chlorine at the 5-position of the benzo[b]thiophene ring.
- Chlorine’s lower atomic weight and reduced electronegativity compared to bromine may diminish steric hindrance and alter binding affinity in biological systems.
- Applications: Used in studies targeting sulfur-containing enzyme active sites due to the benzo[b]thiophene scaffold .
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic Acid Hydrochloride (CAS: 1065638-25-6)
- Molecular Formula : C₁₁H₁₂ClFN₂O₂
- Molecular Weight : 274.68 g/mol
- Key Differences :
- Substitutes thiophene with a fluorinated indole ring.
- The fluorine atom’s strong electron-withdrawing effect and indole’s planar structure enhance interactions with aromatic residues in proteins (e.g., LAT1 transporters).
- Applications: Investigated as a fluorinated tryptophan analog for PET imaging probes .
Halogenated Phenylalanine Derivatives
(R)-2-Amino-3-(4-bromophenyl)propanoic Acid Hydrochloride
- Molecular Formula: C₉H₁₁BrClNO₂
- Molecular Weight : 288.55 g/mol (estimated)
- Key Differences: Features a 4-bromophenyl group instead of bromothiophene. Applications: Precursor for brominated tyrosine kinase inhibitors .
2-Amino-3-(2-chlorophenyl)propanoic Acid Hydrochloride (CAS: 120108-63-6)
- Molecular Formula: C₉H₁₁Cl₂NO₂
- Molecular Weight : 236.10 g/mol
- Lower molecular weight and altered solubility profile compared to bromothiophene derivatives. Applications: Studied in peptide mimetics for modulating receptor selectivity .
Sulfur-Containing Amino Acids
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic Acid Hydrochloride (CAS: 77140-84-2)
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic Acid Hydrochloride
- Molecular Formula: C₁₁H₁₂ClNO₂S
- Molecular Weight : 257.73 g/mol (estimated)
- Key Differences: Lacks bromine substitution, reducing steric bulk and electron-withdrawing effects. Applications: Intermediate in the synthesis of non-halogenated thiophene-based bioactive molecules .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen | Aromatic Group | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C₇H₉BrClNO₂S* | ~290.58 | Br | 5-bromothiophen-3-yl | Medicinal chemistry, enzyme inhibitors |
| 5-Chlorobenzo[b]thiophene analog (CAS 23906-28-7) | C₁₁H₁₀ClNO₂S | 255.72 | Cl | Benzo[b]thiophen-3-yl | Enzyme interaction studies |
| (S)-5-Fluoroindole analog (CAS 1065638-25-6) | C₁₁H₁₂ClFN₂O₂ | 274.68 | F | 5-fluoro-1H-indol-3-yl | PET imaging probes |
| 4-Bromophenyl analog | C₉H₁₁BrClNO₂ | 288.55 | Br | 4-bromophenyl | Kinase inhibitor synthesis |
| Benzodioxole analog (CAS 77140-84-2) | C₁₀H₁₂ClNO₄ | 245.66 | None | Benzo[d][1,3]dioxol-5-yl | Neurotransmitter analogs |
*Assumed formula based on structural similarity to and .
Research Implications
- Electronic Effects : Bromine in the thiophene ring increases electron density distortion, enhancing binding to electron-deficient pockets in proteins compared to chlorine or fluorine analogs .
- Solubility: Hydrochloride salts universally improve water solubility, critical for in vivo applications. For instance, the target compound’s solubility is likely comparable to 2-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (25 µL, 10 mM stock solution) .
- Biological Selectivity : The thiophene moiety’s sulfur atom may engage in unique hydrogen-bonding or hydrophobic interactions absent in phenyl-based analogs, influencing target selectivity in drug design .
Biological Activity
2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride is a chemical compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring a brominated thiophene ring, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride is C₈H₈BrN₂O₂S, with a molecular weight of approximately 286.58 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays.
The biological activity of 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical responses.
- Receptor Binding : It might interact with specific receptors, modulating signaling pathways that affect cellular functions.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating potential antimicrobial properties for this compound as well.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Thiophene derivatives have been studied for their ability to protect neuronal cells from oxidative stress. In vitro studies have shown that compounds with similar structures can reduce neuronal cell death by modulating oxidative stress pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride, it is useful to compare it with other thiophene derivatives:
| Compound | Structure | Notable Activity |
|---|---|---|
| 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid | Chloro | Antimicrobial |
| 2-Amino-3-(5-methylthiophen-3-yl)propanoic acid | Methyl | Neuroprotective |
These comparisons highlight the potential for tailored biological activities based on structural modifications. The presence of bromine in the studied compound may enhance its reactivity and binding affinity compared to its chloro or methyl counterparts.
Q & A
Q. Critical Parameters :
- Catalysts : Palladium catalysts (e.g., Pd/C) may enhance reductive steps.
- Purification : Use column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization (ethanol/water) to achieve >95% purity .
Basic Question: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Employ a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the bromothiophene moiety (e.g., ¹H NMR: δ 7.2–7.4 ppm for thiophene protons; ¹³C NMR: δ 110–120 ppm for C-Br) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time of 8–10 min under isocratic conditions (70:30 acetonitrile/water + 0.1% TFA) is typical .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 286.57 (C₇H₉BrClNO₂S) .
Advanced Question: How does the position of bromine substitution (e.g., 5-bromo vs. 2-bromo) on the thiophene ring influence biological activity and chemical reactivity?
Methodological Answer:
The bromine position alters electronic and steric properties, impacting interactions with biological targets:
Q. Experimental Design :
- Compare IC₅₀ values against bacterial strains (e.g., E. coli, S. aureus) using microdilution assays.
- Perform DFT calculations to map electron density distribution .
Advanced Question: How can researchers resolve contradictions in reported biological data (e.g., variable antimicrobial efficacy across studies)?
Methodological Answer:
Contradictions often arise from differences in:
- Test Organisms : Standardize assays using ATCC strains.
- Compound Solubility : Use DMSO stocks (<1% v/v) to avoid solvent interference.
- Experimental Controls : Include positive (e.g., ciprofloxacin) and vehicle controls.
Case Study :
If one study reports MIC = 32 µg/mL against P. aeruginosa while another finds no activity, re-test under uniform conditions (e.g., pH 7.4, 37°C) and validate via time-kill assays .
Basic Question: What are the stability considerations for storing and handling this compound?
Methodological Answer:
- Storage : Keep at –20°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the hydrochloride salt.
- Stability Tests : Monitor degradation via HPLC over 6 months; >90% purity retention is acceptable .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases to prevent dehydrohalogenation.
Advanced Question: How to design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?
Methodological Answer:
Scaffold Modifications :
- Replace bromine with Cl, CN, or CH₃ to assess electronic effects.
- Introduce methyl groups to the amino acid backbone to enhance lipophilicity .
Biological Testing :
- Screen analogs against target enzymes (e.g., bacterial dihydrofolate reductase) using fluorescence polarization assays.
- Measure logP (e.g., shake-flask method) to correlate hydrophobicity with membrane permeability.
Data Analysis :
- Use QSAR models (e.g., CoMFA) to predict activity cliffs and prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
